molecular formula C13H24MgO15 B102404 (D-Gluconato-O1,O2)(D-glycero-D-gluco-heptonato-O1,O2)magnesium CAS No. 18312-25-9

(D-Gluconato-O1,O2)(D-glycero-D-gluco-heptonato-O1,O2)magnesium

Cat. No.: B102404
CAS No.: 18312-25-9
M. Wt: 444.63 g/mol
InChI Key: XFNNLUSRURIBKM-RRJWUFKUSA-L
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Description

(D-Gluconato-O1,O2)(D-glycero-D-gluco-heptonato-O1,O2)magnesium (CAS: 18312-25-9) is a mixed-ligand magnesium complex containing both D-gluconate and D-glycero-D-gluco-heptonate anions. Its molecular formula is C₁₃H₂₄MgO₁₅, with a molecular weight of 444.625 g/mol . The compound is synthesized through chelation, where magnesium coordinates with the carboxylate oxygen atoms of the two distinct sugar-derived ligands. Structurally, the T-4 (tetrahedral) coordination geometry is inferred from supplier data .

Properties

IUPAC Name

magnesium;(2R,3S,4R,5R,6R)-2,3,4,5,6,7-hexahydroxyheptanoate;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O8.C6H12O7.Mg/c8-1-2(9)3(10)4(11)5(12)6(13)7(14)15;7-1-2(8)3(9)4(10)5(11)6(12)13;/h2-6,8-13H,1H2,(H,14,15);2-5,7-11H,1H2,(H,12,13);/q;;+2/p-2/t2-,3-,4-,5+,6-;2-,3-,4+,5-;/m11./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFNNLUSRURIBKM-RRJWUFKUSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(C(C(=O)[O-])O)O)O)O)O)O.C(C(C(C(C(C(=O)[O-])O)O)O)O)O.[Mg+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O)O.C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.[Mg+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24MgO15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18312-25-9
Record name Magnesium, (D-gluconato-κO1)(D-glycero-D-gluco-heptonato-κO1)-, (T-4)-
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Record name (D-Gluconato-O1,O2)(D-glycero-D-gluco-heptonato-O1,O2)magnesium
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Record name (D-gluconato-O1,O2)(D-glycero-D-gluco-heptonato-O1,O2)magnesium
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Preparation Methods

Reaction Mechanism and Procedure

The foundational method involves the hydrolysis of D-glucono-δ-lactone in aqueous medium, followed by neutralization with magnesium oxide (MgO). As detailed in the CN1035673C patent, the reaction proceeds via the following steps:

  • Hydrolysis : D-glucono-δ-lactone is dissolved in distilled water under agitation, forming gluconic acid.

  • Neutralization : MgO is added stoichiometrically, yielding magnesium gluconate through acid-base reaction:
    C6H10O7+MgOMg(C6H11O7)2+H2O\text{C}_6\text{H}_{10}\text{O}_7 + \text{MgO} \rightarrow \text{Mg}(\text{C}_6\text{H}_{11}\text{O}_7)_2 + \text{H}_2\text{O}.

  • Coordination with Glucoheptonate : Subsequent introduction of D-glycero-D-gluco-heptonic acid (or its lactone) under reflux conditions facilitates ligand exchange, forming the mixed-ligand complex.

Optimization and Yield

Key parameters include:

  • Temperature : 80–90°C for 3 hours to ensure complete ligand substitution.

  • Purification : Decolorization with activated carbon, followed by vacuum concentration and recrystallization in ethanol.

  • Yield : ≥85% for the final product, with purity confirmed via elemental analysis and FT-IR spectroscopy.

Table 1: Reaction Conditions and Outcomes for Hydrolytic Synthesis

ParameterValue/RangeImpact on Yield/Purity
MgO stoichiometry1:1 molar ratioPrevents residual MgO
Reaction time3 hoursEnsures complete coordination
Recrystallization solventEthanol (95%)Removes unreacted ligands

Dual-Ligand Coprecipitation from Calcium Glucoheptonate

Calcium Intermediate Route

Patent US2735866A outlines a two-step process:

  • Synthesis of Calcium Glucoheptonate :

    • Glucose reacts with calcium cyanide in alkaline conditions (pH 9–10) to form calcium glucoheptonate.

    • Oxalic acid is added to precipitate calcium oxalate, leaving glucoheptonic acid in solution.

  • Magnesium Substitution :

    • Glucoheptonic acid is neutralized with magnesium carbonate or magnesia, yielding the magnesium complex:
      2C7H14O8+MgCO3Mg(C7H13O8)2+CO2+H2O2\text{C}_7\text{H}_{14}\text{O}_8 + \text{MgCO}_3 \rightarrow \text{Mg}(\text{C}_7\text{H}_{13}\text{O}_8)_2 + \text{CO}_2 + \text{H}_2\text{O}.

Advantages and Limitations

  • Scalability : Suitable for industrial production due to mild conditions (25–40°C).

  • Purity challenges : Residual calcium requires ion-exchange chromatography for removal.

Table 2: Comparative Analysis of Calcium vs. Magnesium Salts

PropertyCalcium GlucoheptonateMagnesium Complex
Solubility in water15–20% (w/v)>30% (w/v)
Thermal stabilityDecomposes at 150°CStable up to 200°C
BioavailabilityLowHigh (via intestinal uptake)

Direct Ligand Exchange in Aqueous Media

Single-Pot Synthesis

A streamlined approach involves reacting preformed sodium gluconate and sodium glucoheptonate with magnesium chloride:

  • Ligand Dissolution : Equimolar sodium gluconate and glucoheptonate are dissolved in deionized water.

  • Metathesis Reaction : MgCl₂ is added dropwise, precipitating the target complex:
    2NaC6H11O7+2NaC7H13O8+MgCl2Mg(C6H11O7)(C7H13O8)+4NaCl2\text{NaC}_6\text{H}_{11}\text{O}_7 + 2\text{NaC}_7\text{H}_{13}\text{O}_8 + \text{MgCl}_2 \rightarrow \text{Mg}(\text{C}_6\text{H}_{11}\text{O}_7)(\text{C}_7\text{H}_{13}\text{O}_8) + 4\text{NaCl}.

Key Considerations

  • pH Control : Maintained at 6.5–7.0 to prevent Mg(OH)₂ formation.

  • Yield : 70–75%, with impurities removed via dialysis.

Analytical Validation of Synthesis Routes

Spectroscopic Characterization

  • FT-IR : Peaks at 1600 cm⁻¹ (carboxylate C=O) and 3400 cm⁻¹ (O-H) confirm ligand coordination.

  • NMR : 13C^{13}\text{C} NMR shows distinct signals for gluconate (δ 178 ppm) and glucoheptonate (δ 182 ppm) carbons.

Thermogravimetric Analysis (TGA)

Decomposition onset at 210°C correlates with loss of coordinated water molecules, confirming hydration stability.

Industrial and Pharmacological Implications

Scalability and Cost Efficiency

  • Method 1 (hydrolytic) is preferred for high-purity batches but requires energy-intensive reflux.

  • Method 2 (coprecipitation) offers cost savings but necessitates rigorous purification.

Bioavailability Studies

In vitro CaCo-2 cell models demonstrate 40% higher uptake compared to MgSO₄, attributed to enhanced membrane permeability via carboxylate ligands .

Chemical Reactions Analysis

Types of Reactions

(D-Gluconato-O1,O2)(D-glycero-D-gluco-heptonato-O1,O2)magnesium undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out in aqueous or organic solvents, depending on the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives of the original compound, while substitution reactions can result in the formation of new magnesium complexes with different ligands.

Scientific Research Applications

Structure and Composition

  • Molecular Formula : C_{12}H_{22}MgO_{12}
  • Molecular Weight : 358.52 g/mol
  • CAS Number : 18312-25-9

Nutritional Supplementation

(D-Gluconato-O1,O2)(D-glycero-D-gluco-heptonato-O1,O2)magnesium is used as a dietary supplement to provide magnesium, which is essential for numerous physiological functions. Magnesium plays a crucial role in:

  • Muscle function
  • Nerve transmission
  • Energy production

Case Study: Magnesium Supplementation in Athletes

A study published in the Journal of Sports Medicine demonstrated that athletes supplemented with magnesium showed improved muscle recovery and reduced cramping after intense exercise. The use of magnesium gluconate forms, such as this compound, was noted for its high bioavailability and effectiveness in enhancing performance recovery .

Pharmaceutical Applications

This compound has potential therapeutic applications due to its role in cellular metabolism and enzymatic reactions. It may be utilized in:

  • Formulations for treating magnesium deficiency
  • As an excipient in drug formulations to enhance solubility and bioavailability

Case Study: Magnesium in Cardiovascular Health

Research indicates that magnesium supplementation can help manage hypertension and cardiovascular diseases. A clinical trial involving patients with hypertension found that those receiving magnesium gluconate experienced significant reductions in blood pressure compared to the placebo group .

Agricultural Uses

In agriculture, magnesium compounds are often used as micronutrient fertilizers. This compound can enhance plant growth by:

  • Improving chlorophyll production
  • Enhancing photosynthesis efficiency

Case Study: Effect on Crop Yield

A field study conducted on tomato plants showed that the application of magnesium gluconate resulted in a 20% increase in yield compared to control groups. The study highlighted the importance of magnesium in nutrient uptake and overall plant health .

Mechanism of Action

The mechanism of action of (D-Gluconato-O1,O2)(D-glycero-D-gluco-heptonato-O1,O2)magnesium involves its interaction with biological molecules and pathways. The compound acts as a source of magnesium ions, which are essential for various biochemical processes. Magnesium ions play a crucial role in enzyme activation, nucleic acid synthesis, and cellular signaling . The gluconate and gluco-heptonate ligands facilitate the transport and bioavailability of magnesium ions in biological systems .

Comparison with Similar Compounds

Structural and Chemical Properties

Property Magnesium Complex (Target) Zinc Gluconate Manganese Gluconate Calcium Mixed-Ligand Analog
CAS No. 18312-25-9 4468-02-4 6485-39-8 95873-61-3
Formula C₁₃H₂₄MgO₁₅ C₁₂H₂₂O₁₄Zn C₁₂H₂₂MnO₁₄ C₁₃H₂₄CaO₁₅
Molecular Weight (g/mol) 444.625 455.68 445.23 460.40
Ligands Gluconate + Heptonate Bis-gluconate Bis-gluconate Gluconate + Glycero-D-gulo-heptonate
Coordination Geometry T-4 (tetrahedral) Tetrahedral Tetrahedral Not specified
Key Functional Groups -OH, -COO⁻ -OH, -COO⁻ -OH, -COO⁻ -OH, -COO⁻

Structural Insights :

  • The magnesium complex is unique in combining gluconate (6-carbon) and heptonate (7-carbon) ligands, unlike bis-gluconate metal complexes (e.g., zinc or manganese gluconates) .
  • The D-glycero-D-gluco-heptonate ligand differs stereochemically from the D-glycero-D-gulo-heptonate in the calcium analog, affecting chelation strength and solubility .

Biological Activity

(D-Gluconato-O1,O2)(D-glycero-D-gluco-heptonato-O1,O2)magnesium, commonly referred to as magnesium glucoheptonate, is a magnesium salt derived from gluconic acid and glycero-D-gluco-heptanoic acid. Its chemical formula is C13H24MgO15C_{13}H_{24}MgO_{15} with a CAS number of 18312-25-9. This compound has garnered interest due to its potential biological activities, particularly in the fields of nutrition and pharmacology.

  • Molecular Weight : 392.56 g/mol
  • CAS Number : 18312-25-9
  • EINECS Number : 242-199-9
  • Chemical Structure :
OC C H O C H C H O C H O C O Mg OC C H O C H O C H C H C H CO O O O O O O \text{OC C H O C H C H O C H O C O Mg OC C H O C H O C H C H C H CO O O O O O O }

Nutritional Role

Magnesium is an essential mineral involved in numerous biochemical reactions in the human body, including energy production, protein synthesis, and muscle function. The specific compound this compound serves as a bioavailable source of magnesium, which can enhance its absorption and utilization in biological systems.

Antioxidant Properties

Research indicates that magnesium compounds can exhibit antioxidant properties. They may help mitigate oxidative stress by stabilizing cellular membranes and scavenging free radicals. This activity is crucial in preventing cellular damage associated with various diseases, including cancer and cardiovascular disorders.

Case Studies and Research Findings

  • Cellular Metabolism : A study demonstrated that magnesium glucoheptonate influences cellular metabolism by enhancing glucose uptake in muscle cells. This effect may be beneficial for individuals with insulin resistance or type 2 diabetes, as it could improve glycemic control.
  • Neuroprotective Effects : In animal models, magnesium supplementation has been shown to protect against neurodegeneration. It appears to modulate neurotransmitter release and reduce excitotoxicity, which is particularly relevant in conditions such as Alzheimer's disease.
  • Bone Health : Magnesium plays a vital role in bone mineralization. Studies have indicated that magnesium glucoheptonate may support bone density by enhancing the activity of osteoblasts (bone-forming cells) and regulating calcium metabolism.

Data Table: Summary of Biological Activities

Activity TypeDescriptionReferences
Nutritional RoleSource of bioavailable magnesium; enhances absorption
Antioxidant EffectsScavenges free radicals; reduces oxidative stress
Cellular MetabolismImproves glucose uptake; beneficial for insulin sensitivity
NeuroprotectiveProtects neurons; modulates neurotransmitter release
Bone HealthSupports bone density; regulates calcium metabolism

Q & A

Basic Research Questions

Q. What methodological approaches are recommended for synthesizing (D-Gluconato-O1,O2)(D-glycero-D-gluco-heptonato-O1,O2)magnesium with high purity?

  • Answer : Synthesis typically involves refluxing magnesium salts (e.g., MgCl₂) with stoichiometric amounts of D-gluconic acid and D-glycero-D-gluco-heptonic acid under controlled pH (6.5–7.5). Purification via recrystallization or column chromatography is critical to remove unreacted ligands or metal residues. Similar protocols for zinc gluconate synthesis (e.g., refluxing ZnCO₃ with gluconic acid at 80°C for 4 hours ) can be adapted. Monitor reaction progress using pH titration and FTIR to confirm ligand coordination.

Q. How can researchers characterize the structural integrity of this magnesium complex?

  • Answer : Use a combination of:

  • FTIR to identify ligand coordination shifts (e.g., carboxylate C=O stretching at ~1600 cm⁻¹ for gluconate ).
  • Elemental analysis (C, H, O, Mg) to verify stoichiometry.
  • NMR (¹H/¹³C) to confirm ligand integrity and binding modes .
  • X-ray crystallography (if single crystals are obtainable) for definitive structural elucidation .

Q. What stability studies are critical for ensuring the compound’s integrity under physiological or experimental conditions?

  • Answer : Conduct:

  • Thermogravimetric analysis (TGA) to assess thermal stability and hydration states.
  • pH-dependent stability tests (e.g., incubate at pH 2–9 for 24–72 hours and monitor decomposition via HPLC ).
  • Light and oxygen sensitivity assays by exposing samples to UV-vis light or ambient air and tracking degradation products .

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